9-Anthraceneacetic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 9-anthracene carboxylic acid, such as fluorinated derivatives, has been explored to enhance its photomechanical properties. These modifications are aimed at achieving materials with rapid mechanical recovery times and varied photomechanical responses (Zhu et al., 2014). Another method involves the synthesis of 9-anthraceneboronic acid from 9-bromoanthracene, highlighting a pathway with a significant yield under controlled temperature conditions (Meng, 2013).
Molecular Structure Analysis
The crystal structure of anthracene-9-carboxylic acid reveals its centrosymmetric space group, where the anthracene core is almost planar, and the carboxyl group plane forms a distinct dihedral angle with the anthracene core, influencing its chemical behavior and properties (Fitzgerald & Gerkin, 1997).
Chemical Reactions and Properties
9-Anthraceneacetic acid and its derivatives participate in various chemical reactions, such as photodimerization, which is a reversible light-induced process crucial for photomechanical applications. The study of these reactions is essential for developing materials that can convert light into mechanical energy (Zhu et al., 2011).
Physical Properties Analysis
The physical properties, such as luminescence and crystal packing, of 9-anthraceneacetic acid and its derivatives, are significantly influenced by substitutions on the anthracene core. These modifications can alter the photophysical properties and stability of the compounds, making them suitable for various applications, including photocatalysis and molecular electronics (Kotani et al., 2004).
Chemical Properties Analysis
The chemical properties of 9-anthraceneacetic acid derivatives, such as their reactivity with oxygen and mercaptoacetic acid, demonstrate the compound's versatility in chemical synthesis and potential application in creating new materials. These reactions are crucial for understanding the compound's behavior in various chemical environments and for tailoring its properties for specific applications (Beckwith & See, 1963).
Scientific Research Applications
Flow Behavior and Viscoelasticity Studies : It's used to study the flow behavior of solutions containing 9-Anthraceneacetic acid and its role in viscoelasticity (Frömmel & Wolff, 1998).
Formation of Molecular Crystal Nanorods : It helps in forming molecular crystal nanorods which are flexible, resistant to breakage, and insoluble in organic solvents and strong acid/base solutions (Al‐Kaysi et al., 2007).
Renal Function Study in Rabbits : 9-Anthraceneacetic acid impacts the renal function by decreasing the glomerular filtration rate, chloride and sodium clearances, and urine volume in rabbits (Villegas-Navarro & Reyes, 1988).
Biochemical and Pharmacological Studies : It serves as tool compounds for biochemical and pharmacological studies and may serve as lead structures for future drug development (Malik & Müller, 2016).
Study of Lipid Distribution in Bacterial Membrane : 9-Anthraceneacetic acid is incorporated into various membrane lipids of Micrococcus luteus, allowing for the study of lipid distribution in the bacterial membrane (de Bony et al., 1989).
Enhancement of Photostability in Aqueous Medium : It enhances photostability in aqueous medium upon protein encapsulation, providing protection from other molecule attacks (Alonso et al., 2010).
Cardiac Research in Guinea Pigs : 9-Anthraceneacetic acid has been studied for its effect on prolonging the action potential duration and increasing cardiac L-type Ca2+ current in guinea pigs (Zhou Shi, 2000).
Photomechanical Materials : It's used in photomechanical materials, such as photodetectors and photoresponse sensors, for rapid recovery and less brittle properties (Zhu et al., 2014).
properties
IUPAC Name |
2-anthracen-9-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-16(18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWMEKYIRKVEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288317 | |
Record name | 9-Anthraceneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Anthraceneacetic acid | |
CAS RN |
6624-23-3 | |
Record name | 9-Anthraceneacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Anthraceneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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